2,4-Dichloro-6,7-diméthoxyquinazoline

Vue d'ensemble

Description

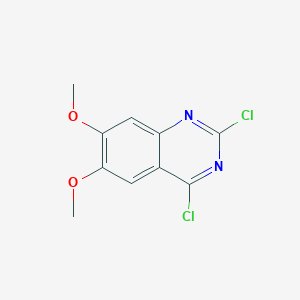

2,4-Dichloro-6,7-dimethoxyquinazoline is an organic compound with the molecular formula C10H8Cl2N2O2. It is a derivative of quinazoline, a bicyclic aromatic heterocycle.

Applications De Recherche Scientifique

2,4-Dichloro-6,7-dimethoxyquinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are important in cancer research.

Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic properties.

Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.

Mécanisme D'action

Target of Action

The primary target of 2,4-Dichloro-6,7-dimethoxyquinazoline is the epidermal growth factor receptor kinases (EGFR kinases) . EGFR kinases play a crucial role in cell proliferation and survival, making them a significant target in cancer research .

Mode of Action

2,4-Dichloro-6,7-dimethoxyquinazoline interacts with its targets by acting as a competitive inhibitor . It binds to the active site of EGFR kinases, preventing the binding of the natural substrate and thus inhibiting the kinase activity . This results in the suppression of the downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR kinases by 2,4-Dichloro-6,7-dimethoxyquinazoline affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR kinases, the compound prevents the activation of this pathway, leading to the suppression of cell proliferation and induction of apoptosis .

Result of Action

The molecular and cellular effects of 2,4-Dichloro-6,7-dimethoxyquinazoline’s action primarily involve the suppression of cell proliferation and induction of apoptosis . By inhibiting EGFR kinases, the compound disrupts the signaling pathways that promote cell survival and growth, leading to cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6,7-dimethoxyquinazoline can be synthesized through a multi-step process. One common method involves the reaction of 6,7-dimethoxyquinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction mixture is refluxed in toluene for several hours to yield the desired product .

Industrial Production Methods

Industrial production of 2,4-Dichloro-6,7-dimethoxyquinazoline typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4,6,7-trimethoxyquinazoline

- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone

- 2,4-Diamino-6,7-dimethoxyquinazoline

- 2-Chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline

Uniqueness

2,4-Dichloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and two methoxy groups on the quinazoline ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications .

Activité Biologique

2,4-Dichloro-6,7-dimethoxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, potential anticancer properties, and other pharmacological actions.

Chemical Structure and Properties

The chemical formula of 2,4-dichloro-6,7-dimethoxyquinazoline is C10H8Cl2N2O2. It features a quinazoline core structure, which is known for its versatility in medicinal applications. The presence of chlorine and methoxy groups enhances its biological activity by influencing its interaction with biological targets.

Anti-inflammatory Activity

Recent research has demonstrated that derivatives of 2,4-dichloro-6,7-dimethoxyquinazoline exhibit significant anti-inflammatory properties. A study synthesized several quinazoline derivatives and evaluated their anti-inflammatory activity using the egg albumin denaturation method. The results indicated that many derivatives showed promising inhibition rates compared to the standard drug diclofenac sodium.

Table 1: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound Number | % Inhibition at 500 µg/ml | IC50 (µg/ml) |

|---|---|---|

| 1 | 60.72 | 2.2027 |

| 2 | 27.93 | 2.9102 |

| 3 | 49.33 | 2.8393 |

| 4 | 55.24 | 1.772 |

| Standard (Diclofenac) | 75.32 | 2.2027 |

Compound 4 exhibited the highest anti-inflammatory activity with an IC50 value of 1.772 µg/ml, indicating its potential as a therapeutic agent for inflammatory conditions .

Anticancer Properties

The compound has also shown promise in cancer research. It has been investigated as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. Theliatinib (HMPL-309), a derivative related to this compound, has been developed for treating various solid tumors, including non-small cell lung cancer (NSCLC). Preclinical studies have indicated that it possesses potent antitumor activity and good selectivity for EGFR .

The biological mechanisms underlying the activities of 2,4-dichloro-6,7-dimethoxyquinazoline include:

- Inhibition of COX Enzymes : The compound's derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain pathways.

- EGFR Inhibition : As an EGFR inhibitor, it disrupts signaling pathways that promote tumor growth and survival.

- Histone Deacetylase Inhibition : Some studies have indicated that related compounds may act as selective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies and Clinical Relevance

A notable case study involved the administration of related quinazoline compounds in renal hypertensive dogs, demonstrating their efficacy in reducing blood pressure—a significant finding for cardiovascular applications . Additionally, compounds derived from 2,4-dichloro-6,7-dimethoxyquinazoline have been explored for their antimalarial activities against resistant strains of Plasmodium falciparum, showcasing their broad therapeutic potential .

Propriétés

IUPAC Name |

2,4-dichloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHKCBSVAZXEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182012 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27631-29-4 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27631-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What makes 2,4-Dichloro-6,7-dimethoxyquinazoline a useful building block in organic synthesis?

A1: 2,4-Dichloro-6,7-dimethoxyquinazoline is a versatile starting material due to its reactivity. The two chlorine atoms, particularly the one at the 4-position, can be selectively substituted. [] This allows for the introduction of various functional groups, making it valuable for synthesizing a range of quinazoline derivatives, including pharmaceuticals like Gefitinib. []

Q2: How does the structure of 2,4-Dichloro-6,7-dimethoxyquinazoline lend itself to the development of molecularly imprinted polymers (MIPs)?

A2: The presence of nitrogen atoms and the methoxy groups in 2,4-Dichloro-6,7-dimethoxyquinazoline enables it to engage in hydrogen bonding interactions. [] This is crucial for creating highly specific recognition sites within the polymer matrix of MIPs. These imprinted sites can then selectively bind to the target molecule, making them useful in separation and sensing applications.

Q3: Can you elaborate on the significance of using 13C labeled 2,4-Dichloro-6,7-dimethoxyquinazoline in pharmaceutical development?

A3: Utilizing 13C labeled 2,4-Dichloro-6,7-dimethoxyquinazoline, specifically [2-13C]-2,4-dichloro-6,7-dimethoxyquinazoline, is particularly useful in studying the metabolic fate of drugs derived from this compound. [] The 13C isotope acts as a tracer, allowing researchers to track the drug's breakdown pathway and distribution within an organism using techniques like mass spectrometry. This information is critical for optimizing drug efficacy and understanding potential side effects.

Q4: Are there any novel synthetic approaches to building quinazoline-2,4(1H,3H)-diones using 2,4-Dichloro-6,7-dimethoxyquinazoline as a starting material?

A4: While 2,4-Dichloro-6,7-dimethoxyquinazoline is often used to derivatize at the chlorine positions, a novel palladium-catalyzed three-component reaction utilizes 2-bromoanilines, carbon dioxide, and isocyanides to create N3-substituted quinazoline-2,4(1H,3H)-diones. [] This method bypasses the need for pre-functionalized starting materials and allows for diverse substitutions on the quinazoline ring, expanding the possibilities for drug discovery and material science applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.